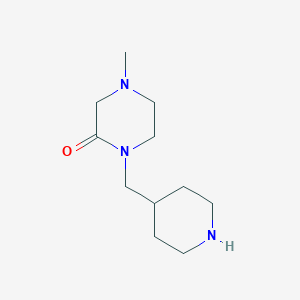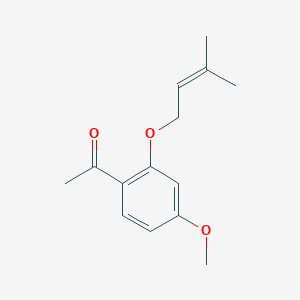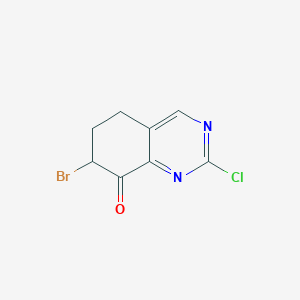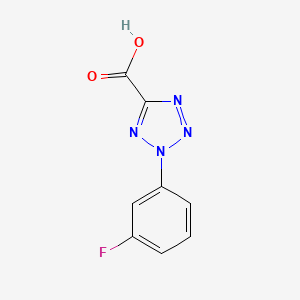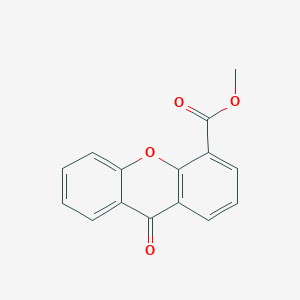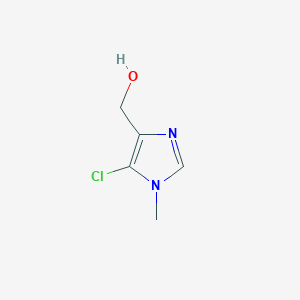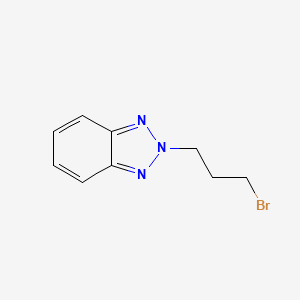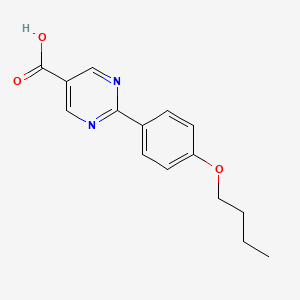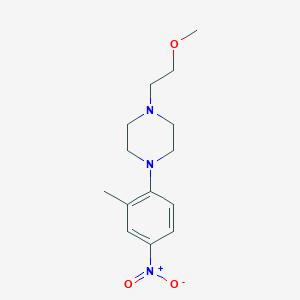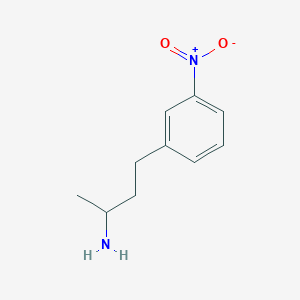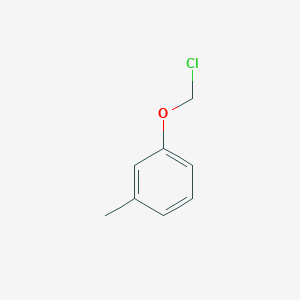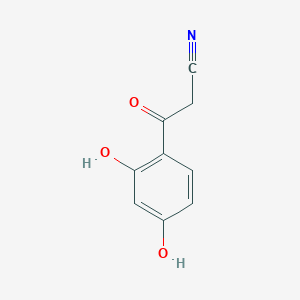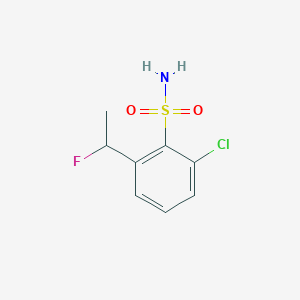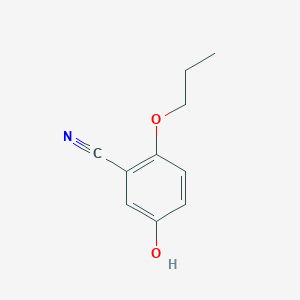![molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core.
Applications De Recherche Scientifique
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Pyrido[3,2-b]thieno[3,2-d]pyrimidines: These are more complex heterocycles with additional fused rings.
Uniqueness
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxypropylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H19N2NaO3S |
|---|---|
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
sodium;5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate |
InChI |
InChI=1S/C14H20N2O3S.Na/c1-3-18-13(19-4-2)5-7-15-12-9-11(17)14-10(16-12)6-8-20-14;/h6,8-9,13H,3-5,7H2,1-2H3,(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
XNYNDYVNBAGGOG-UHFFFAOYSA-M |
SMILES canonique |
CCOC(CCNC1=NC2=C(C(=C1)[O-])SC=C2)OCC.[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
